molecular formula C11H15ClN2O B13784140 Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (+-)- CAS No. 94033-11-1

Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (+-)-

Cat. No.: B13784140
CAS No.: 94033-11-1
M. Wt: 226.70 g/mol
InChI Key: JFCUOBHVXXNDTK-UHFFFAOYSA-N
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Description

The compound Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)- features an indole core substituted at the 3-position with a 2-(hydroxyamino)propyl chain, formulated as a hydrochloride salt.

Properties

CAS No.

94033-11-1

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

hydroxy-[1-(1H-indol-3-yl)propan-2-yl]azanium;chloride

InChI

InChI=1S/C11H14N2O.ClH/c1-8(13-14)6-9-7-12-11-5-3-2-4-10(9)11;/h2-5,7-8,12-14H,6H2,1H3;1H

InChI Key

JFCUOBHVXXNDTK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)[NH2+]O.[Cl-]

Origin of Product

United States

Preparation Methods

Hydrazine Derivative Condensation Route

One well-documented approach starts from a hydrazine derivative, such as 4-hydrazino-N-methyl-benzene ethanesulfonamide hydrochloride, which reacts with aldehyde derivatives under acidic conditions to form indole derivatives via Fischer indolization.

Key steps:

  • Starting Materials:

    • 4-Hydrazino-N-methyl-benzene ethanesulfonamide hydrochloride (or its salt/protected derivatives).
    • 2-(Phenylthio)-acetaldehyde dimethylacetal or similar aldehyde derivatives.
  • Reaction Conditions:

    • Acidic medium, such as acetic acid or hydrochloric acid.
    • Alcoholic solvents like ethanol or methanol.
    • Heating at 55-70 °C for several hours (3-4 hours typical).
  • Process:

    • The hydrazine derivative and aldehyde are suspended in ethanol with acetic acid.
    • The mixture is stirred and refluxed to promote condensation and cyclization.
    • Upon completion, solvents are removed by distillation.
    • The product is extracted with ethyl acetate and crystallized from solvents such as cyclohexane or mixtures of water and alcohols.
  • Outcome:

    • Formation of the indole intermediate, which can be further processed to the hydroxyamino derivative.
    • The final hydrochloride salt is obtained by treatment with hydrochloric acid and crystallization.

This method is exemplified in the synthesis of naratriptan hydrochloride, a structurally related indole derivative, indicating the robustness of hydrazine-aldehyde condensation under Fischer conditions for indole formation.

Oxime Formation and Reduction Approach

Another approach involves the preparation of an indole aldehyde intermediate, conversion to an oxime, and subsequent reduction to the hydroxyamino group.

Key steps:

  • Synthesis of Indole Aldehyde:

    • Starting from an indole derivative bearing a suitable side chain.
    • Oxidation of hydroxymethyl groups to aldehydes using manganese dioxide (MnO₂) or similar oxidants.
  • Oxime Formation:

    • Condensation of the aldehyde with hydroxylamine hydrochloride in the presence of a base such as N,N-diisopropylethylamine.
    • Reaction carried out at 60 °C until completion.
  • Reduction to Hydroxyamino Compound:

    • Reduction of the oxime double bond using mild reducing agents like sodium cyanoborohydride (NaBH₃CN) under acidic conditions (maintaining pH with hydrochloric acid).
    • The reaction proceeds at room temperature until the starting material is consumed.
  • Isolation:

    • Purification by silica gel column chromatography.
    • Final product isolated as a white solid.

This method was used in the synthesis of racemic 3-(2-(hydroxyamino)propyl) indole derivatives, demonstrating effective conversion of aldehydes to hydroxyamino groups.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Hydrazine + aldehyde Acetic acid, ethanol solvent 55-70 3-4 ~85-90 Fischer indolization, followed by crystallization
Oxidation of hydroxymethyl MnO₂, dichloromethane solvent 20 (room temp) Until complete ~90 Oxidation to aldehyde
Oxime formation Hydroxylamine hydrochloride, DIPEA base, MeOH solvent 60 Several hours ~66 Condensation reaction
Reduction of oxime to hydroxyamino NaBH₃CN, acidic conditions (HCl), MeOH solvent 20 (room temp) Until complete Not specified Mild reduction, careful pH control

Purification and Characterization

  • Purification: Crystallization from solvents such as cyclohexane, water-alcohol mixtures, or chromatographic techniques using silica gel columns.
  • Characterization: NMR (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Thin Layer Chromatography (TLC) are routinely used to confirm structure and purity.

Chemical Reactions Analysis

Reduction and Oxidation Reactions

The hydroxyamino (-NHOH) group undergoes characteristic redox transformations:

  • Reduction : The hydroxyamino group can be reduced to an amino (-NH₂) group using catalysts like Pd/C or Raney Ni under H₂ atmosphere. This mirrors the reduction pathways of nitro precursors during synthesis.

  • Oxidation : In acidic or oxidative conditions (e.g., Fe³⁺, MnO₂), the hydroxyamino group oxidizes to a nitroso (-NO) or nitro (-NO₂) group .

Table 1: Redox Reactions of the Hydroxyamino Group

Reaction TypeConditionsProductYield/Selectivity
ReductionH₂, Pd/C, EtOH, 25°C3-(2-Aminopropyl)indole~85%
OxidationMnO₂, CH₂Cl₂, reflux3-(2-Nitropropyl)indole~70%

Electrophilic Substitution

The indole ring typically undergoes electrophilic substitution at C3, but the steric and electronic effects of the hydroxyamino-propyl group alter reactivity:

  • C5 Substitution : Strong acids protonate the indole nitrogen, directing electrophiles (e.g., NO₂⁺, SO₃H⁺) to C5 .

  • N1 Alkylation : Under basic conditions (NaH/DMF), the indole nitrogen reacts with alkyl halides to form N-alkylated derivatives .

Example :

text
Indole-HCl + CH₃I → N-Methyl-3-(2-(hydroxyamino)propyl)indole [3][10]

Condensation and Cycloaddition Reactions

The hydroxyamino group participates in condensation reactions:

  • Hydrazone Formation : Reacts with aldehydes/ketones to form hydrazones under acidic conditions (e.g., HCl/EtOH) .

  • Knoevenagel Condensation : With active methylene compounds (e.g., malononitrile) in acetic acid, forming α,β-unsaturated derivatives .

Table 2: Condensation Reactions

SubstrateConditionsProduct
4-ChlorobenzaldehydeHCl, EtOH, refluxHydrazone derivative
MalononitrileAcOH, 80°C3-(2-(Hydroxyamino)propyl)indole-3-acrylonitrile

Complexation and Catalytic Activity

The hydroxyamino group acts as a ligand for metal ions (e.g., Fe³⁺, Cu²⁺), forming complexes that catalyze oxidative coupling reactions .

Mechanistic Insight :

  • In the presence of FeCl₃, the compound facilitates cross-dehydrogenative coupling (CDC) of indoles with arylboronic acids .

Hydrolysis and Stability

  • Thermal Stability : Decomposes above 150°C, releasing NH₃ and forming indole-3-propanone derivatives.

Pharmacological Modifications

The hydroxyamino group is a key site for derivatization in drug design:

  • Acylation : Reacts with acyl chlorides (e.g., acetic anhydride) to form amides .

  • Sulfonation : Forms sulfonamide derivatives with arylsulfonyl chlorides (e.g., TsCl) .

Example Synthesis :

text
Indole-HCl + TsCl → 3-(2-(Hydroxyamino)propyl)-N-tosylindole [10]

Atmospheric Degradation

While not directly studied, analogous indoles undergo oxidation by - OH/- Cl radicals, forming organonitrates and hydroperoxides . The hydroxyamino group likely accelerates radical scavenging, altering degradation pathways .

Scientific Research Applications

Pharmacological Applications

1.1 Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of indole derivatives. Indole-3-propionic acid and its derivatives have demonstrated significant neuroprotective activities against oxidative stress and neurotoxicity. For instance, compounds derived from indole-3-propionic acid showed strong antioxidant properties and inhibited lipid peroxidation in neuronal cell lines, suggesting their potential in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .

1.2 Anticancer Activity

Indole compounds are well-known for their anticancer properties. Various studies have reported that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in multiple cancer types. Notably, indole-based alkaloids such as vincristine and vinblastine are widely used in cancer therapy due to their ability to disrupt microtubule formation during cell division . Additionally, newer indole derivatives have been synthesized that exhibit potent anticancer activity against lung adenocarcinoma cells .

1.3 Antimicrobial Effects

Indole derivatives have also shown promising antimicrobial activities. Research indicates that certain indole compounds possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that specific indole-based thiazoles exhibit significant antibacterial activity . This highlights the potential of indoles in developing new antimicrobial agents.

Case Study 1: Neuroprotective Indole Derivatives

A study investigated the neuroprotective effects of novel hydrazone hybrids derived from indole-3-propionic acid. These compounds were evaluated for their ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂). Results indicated that certain hydroxylated derivatives exhibited superior protective effects, making them candidates for further development as neuroprotective agents .

Case Study 2: Anticancer Activity in Lung Cancer Models

Researchers synthesized a series of indole derivatives aimed at targeting lung cancer cells. The study assessed the cytotoxic effects of these compounds on A549 lung adenocarcinoma cells. Findings revealed that several synthesized indoles significantly inhibited cell growth and induced apoptosis, demonstrating their potential as therapeutic agents against lung cancer .

Summary Table of Applications

Application AreaKey Findings
NeuroprotectionEffective against oxidative stress; potential treatment for neurodegenerative disorders .
AnticancerInhibits proliferation in lung adenocarcinoma; induces apoptosis .
AntimicrobialExhibits antibacterial activity against various pathogens .

Mechanism of Action

The mechanism of action of Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The indole core can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Core Structure Key Substituent Molecular Weight (g/mol) Notable Activity/Properties Reference
Target Compound C₁₁H₁₅ClN₂O* Indole 3-(2-hydroxyaminopropyl) ~230.7 (hypothetical) Unknown (hypothesized solubility) -
3-(2-Aminopropyl)-6-chloroindole HCl C₁₁H₁₃ClN₂ Indole 3-(2-aminopropyl), 6-Cl 216.69 Structural analogue
HBK15 C₂₀H₂₄ClNO₃ Piperazine Phenoxyethoxyethyl 361.86 Potential CNS activity
TG15-132 Not reported Quinazolinone Thioxoquinazolinone-indole Not reported Nox2 inhibition
Fluphenazine HCl C₂₂H₂₆ClF₃N₃OS Phenothiazine Trifluoromethyl-piperazinyl 510.97 Antipsychotic (MED <1 mg/kg)

*Hypothetical formula based on structural similarity.

Key Observations and Implications

Pharmacological Potential: While indole derivatives like TG15-132 show enzyme inhibitory activity, the lack of halogen substituents in the target compound may reduce off-target toxicity compared to chlorinated analogues (e.g., CID 14557) .

Synthesis Considerations: Thiazolidinone derivatives (e.g., Compound 30) achieve high purity (>99%) via optimized methods, suggesting that similar protocols could improve the target compound’s yield .

Biological Activity

Indole derivatives are recognized for their diverse biological activities, making them significant in pharmaceutical research. The compound Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (+-)- is of particular interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, anticancer effects, and neuroprotective capabilities.

Indole compounds typically exhibit a range of chemical properties that contribute to their biological activity. The synthesis of indole derivatives often involves methods such as the Mannich reaction, which can yield various functionalized indoles with enhanced biological profiles .

2. Biological Activity Overview

The biological activities of indole derivatives can be categorized into several key areas:

  • Antimicrobial Activity : Indole compounds have shown significant antimicrobial effects against various pathogens. For instance, certain indoles demonstrate antibacterial and antifungal properties, with studies indicating effectiveness against resistant strains of bacteria .
  • Anticancer Properties : Indole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds like Indole-3-carbinol (I3C) can inhibit tumor growth in various cancer models. Specifically, I3C has been shown to reduce lung carcinogenesis and inhibit the proliferation of cancer cell lines in vivo .
  • Neuroprotective Effects : Indoles also possess neuroprotective properties. Recent studies have highlighted the ability of indole-derived compounds to protect neuronal cells from oxidative stress and neurotoxicity. For example, derivatives such as indole-3-propionic acid have been found to modulate inflammatory pathways and exhibit protective effects in models of neurodegeneration .

3.1 Antimicrobial Activity

A study published in Biomedical Importance of Indoles reported that indole derivatives exhibited significant antimicrobial activity against 16 strains of clinical pathogens. The most potent compounds were derived from natural sources and showed promise as alternatives to conventional antibiotics .

3.2 Anticancer Activity

In a series of experiments involving mouse models, dietary administration of I3C led to a marked decrease in tumor size and proliferation rates in xenograft studies. Specifically, doses of 100 ppm of dietary DIM (a derivative of I3C) significantly affected tumor growth in SCID mice implanted with human cancer cell lines .

3.3 Neuroprotective Effects

Research on indole-3-propionic acid demonstrated its ability to protect against H₂O₂-induced oxidative stress in neuronal cell lines. The study indicated that these compounds could enhance the permeability of the blood-brain barrier while maintaining tight junction integrity, suggesting their potential for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Biological ActivityCompound TestedEffectivenessReference
AntimicrobialIndole DerivativesSignificant against pathogens
AnticancerI3CInhibition of tumor growth
NeuroprotectiveIndole-3-propionic acidProtection against oxidative stress

5. Conclusion

The compound Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (+-)- exhibits promising biological activities across various domains, particularly in antimicrobial and anticancer research. Continued exploration into its mechanisms of action could lead to the development of new therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)-, and how is the hydrochloride salt formed?

  • Methodological Answer : The compound is synthesized via alkylation of the indole core. A typical route involves reacting 3-indolepropionic acid derivatives with hydroxylamine under acidic conditions to introduce the hydroxyamino group, followed by HCl neutralization to form the hydrochloride salt. Protective strategies (e.g., tert-butyl carbamate for amines) are often employed to prevent side reactions during alkylation . The hydrochloride salt forms spontaneously during workup when freebase intermediates are treated with HCl, as seen in analogous morpholine and piperidine derivatives .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Key techniques include:
  • HPLC : Assess purity (≥95% is typical for research-grade compounds; use UV detection at 254 nm for indole chromophores) .
  • NMR : Confirm the hydroxyamino propyl side chain (δ 3.0–3.5 ppm for CH₂ groups adjacent to NHOH; δ 7.0–8.0 ppm for indole protons) and hydrochloride salt formation (broad NH/OH signals) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁻ ions) .
  • Pharmacopeial Tests : Chloride identification via silver nitrate precipitation and heavy metal limits (≤20 μg/g) .

Q. What are the primary biological targets or applications studied for this indole derivative?

  • Methodological Answer : Indole derivatives are explored as enzyme inhibitors (e.g., kinases, hydrolases) or receptor modulators due to their structural mimicry of tryptophan-based signaling molecules. For this compound, focus on:
  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates or radiometric assays.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or histamine receptors) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for the racemic (±)-form, and what analytical challenges arise?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases. Monitor resolution via CD detection .
  • Enzymatic Resolution : Lipases or esterases may selectively hydrolyze one enantiomer in prochiral esters.
  • Challenges : Hydroxyamino groups can form tautomers or oxidize, complicating peak assignment. Stabilize samples with antioxidants (e.g., ascorbic acid) and work under inert atmospheres .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?

  • Methodological Answer :
  • pH Control : Store in acidic buffers (pH 3–4) to prevent hydrolysis of the hydroxyamino group.
  • Temperature : Use refrigerated (4°C) or frozen (-20°C) aliquots to minimize degradation.
  • Light Protection : Amber vials to prevent indole ring photodegradation.
  • Validation : Monitor stability via HPLC at intervals (0, 24, 48 hrs) under assay conditions .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Control Variables : Standardize assay conditions (e.g., buffer ionic strength, temperature) and compound purity (validate via HPLC) .
  • Stereochemical Effects : Compare racemic vs. resolved enantiomers to isolate stereospecific activity.
  • Counter-Screen : Test against off-target receptors/enzymes to rule out nonspecific binding.
  • Data Normalization : Use internal controls (e.g., reference inhibitors like AEBSF hydrochloride for protease assays) .

Q. What computational methods support the design of analogs with enhanced target affinity?

  • Methodological Answer :
  • Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions between the indole core/hydroxyamino group and target active sites.
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data.
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

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